一氯乙酸-d3

描述

Chloroacetic acid-d3 is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is used in various fields including cancer research, neurology, and infectious disease research .

Synthesis Analysis

The synthesis of Chloroacetic acid-d3 is achieved through acid-catalyzed reaction processes with mineral acids, such as H2SO4, HCl, H3PO4 . The predominant method involves the chlorination of acetic acid, with acetic anhydride as a catalyst .

Molecular Structure Analysis

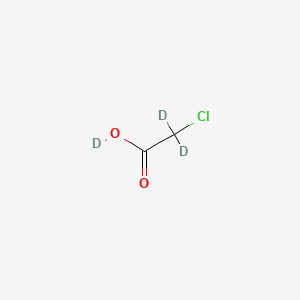

The molecular formula of Chloroacetic acid-d3 is ClCD2CO2D . It has a molecular weight of 97.52 g/mol . The InChI string is 1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD .

Physical And Chemical Properties Analysis

Chloroacetic acid-d3 is a colorless or light-brown crystalline solid . It has a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.630 g/mL . It is soluble in water .

科学研究应用

Catalytic Synthesis of Chloroacetates

Chloroacetic acid-d3 is used in the catalytic synthesis of chloroacetates with thermoregulated ionic liquids based on vanadium-substituted polyoxometalate . The catalytic ability and reusability of the catalysts were evaluated on esterification of chloroacetic acid and n-amyl alcohol .

Organic Synthesis Intermediates

Chloroacetates, including Chloroacetic acid-d3, are important organic synthesis intermediates in various fields such as medicine, pesticides, and plasticizers . The preparation of the esters is mostly achieved through acid-catalyzed reaction processes with mineral acids .

Synthesis of Two-Dimensional MXene

Chloroacetic acid-d3 has been used in the synthesis of a two-dimensional MXene, which is modified by Chloroacetic acid and has shown potential in the adsorption of Uranium .

Carboxymethylation of Polysaccharides

Chloroacetic acid-d3 is used in the carboxymethylation of polysaccharides, such as those from Passiflora edulis peel, xylan, and citrus pectin . The carboxymethylated polysaccharides have shown increased resistance to digestion in simulated human digestive models .

Prebiotic Properties

The carboxymethylated polysaccharides, prepared using Chloroacetic acid-d3, have been used as prebiotics to study the growth pattern of selected intestinal microflora . The prebiotic activities of the polysaccharides increased after carboxymethylation .

Synthesis of Deep Eutectic Solvents

Chloroacetic acid-d3 has been used in the synthesis of new chloroacetic acid-based deep eutectic solvents for solubilizing metal oxides .

Acid Treatment of Montmorillonite

Chloroacetic acid-d3 has been used in the acid treatment of Montmorillonite, an eco-friendly clay, which is used as a catalyst in Carvone isomerization to Carvacrol .

Safety and Handling

While not a scientific application, it’s important to note that Chloroacetic acid-d3 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B . This information is crucial for safe handling and use in research applications .

作用机制

Target of Action

Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that chloroacetic acid-d3 might interact with similar targets.

Mode of Action

Based on the known interactions of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the known effects of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .

Action Environment

The action, efficacy, and stability of chloroacetic acid-d3 could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

deuterio 2-chloro-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729151 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetic acid-d3 | |

CAS RN |

1796-85-6 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1796-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)